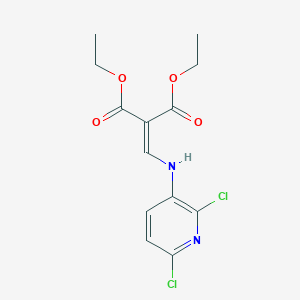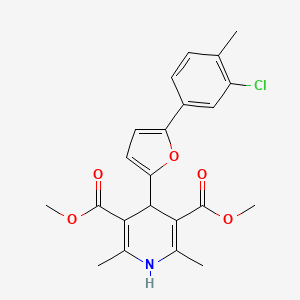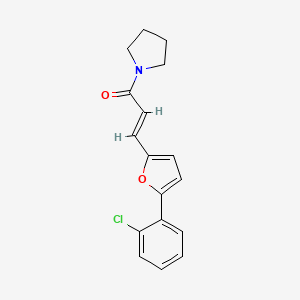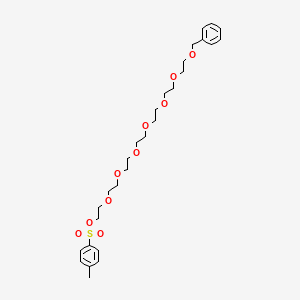
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is a chemical compound with the molecular formula C13H14Cl2N2O4 and a molecular weight of 333.174 g/mol . It is a derivative of malonic acid and contains a pyridine ring substituted with chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate typically involves the reaction of diethyl malonate with 2,6-dichloro-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aminopyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under acidic or basic conditions, the compound can undergo decarboxylation to form simpler products.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base in the synthesis of the compound.
Hydrochloric Acid: Used for hydrolysis reactions.
Heat: Applied during decarboxylation reactions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and decarboxylated derivatives.
Applications De Recherche Scientifique
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl (2-pyridylaminomethylene)malonate: A related compound with a pyridine ring but without chlorine substitutions.
Diethyl (6-amino-2-pyridylaminomethylene)malonate: Another derivative with an amino group on the pyridine ring.
Uniqueness
Diethyl (2,6-dichloro-3-pyridylaminomethylene)malonate is unique due to the presence of chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
Propriétés
Numéro CAS |
139087-02-8 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O4 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
diethyl 2-[[(2,6-dichloropyridin-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)8(13(19)21-4-2)7-16-9-5-6-10(14)17-11(9)15/h5-7,16H,3-4H2,1-2H3 |
Clé InChI |
HAWCRNYPYOYBBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)
![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)





